1-(Bromomethyl)-2-methylnaphthalene

Übersicht

Beschreibung

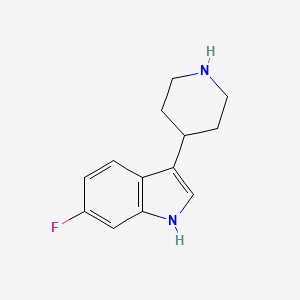

1-(Bromomethyl)-2-methylnaphthalene is a brominated naphthalene derivative that is of interest due to its potential applications in organic synthesis and material science. The compound can serve as an intermediate in the synthesis of various naphthalene-based compounds, which are relevant in the development of pharmaceuticals, agrochemicals, and advanced materials.

Synthesis Analysis

The synthesis of brominated naphthalene derivatives can be achieved through various methods. For instance, the Diels-Alder reaction has been utilized to produce regioisomeric 1,4-dihydro-1,4-epoxynaphthalenes, which upon deoxygenation yield 1-bromo-8-methylnaphthalene and 1-bromo-5-methylnaphthalene in high yields . Another approach involves the photobromination of 1-methylnaphthalene under visible light irradiation, followed by a thermal dehydrobromination/polycondensation reaction to produce methylene-bridged polymeric pitches . Additionally, bromination of 2-methylnaphthalene at low temperatures has been reported to give 1-bromo-2-methylnaphthalene, which can be further reacted with sodium methoxide to yield 1-methoxy-2-methylnaphthalene .

Molecular Structure Analysis

The molecular structure of brominated naphthalene derivatives can be complex and diverse. For example, the structure of a trimethylenemethane-type ligand π-complex derived from the reaction of bromomethylnaphthalenes with iron carbonyl has been reported, showcasing the intricate coordination chemistry of these compounds . X-ray crystallographic analysis has been used to determine the structure of various brominated naphthalene derivatives, providing detailed insights into their molecular geometry and electronic properties .

Chemical Reactions Analysis

Brominated naphthalene derivatives participate in a variety of chemical reactions. The Wittig reaction has been employed to prepare stilbene-like olefins from bromoformylnaphthalene derivatives . The reactivity of these compounds can be further explored in various substitution and coupling reactions, which are fundamental in the synthesis of complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated naphthalene derivatives are influenced by their molecular structure. For instance, the photobromination of 1-methylnaphthalene leads to the formation of pitches with high softening points and unique rheological properties, such as a transition from shear-thinning to shear-thickening behavior . The uptake of organic gas-phase species by 1-methylnaphthalene has been studied, revealing the interaction of these compounds with various aromatic hydrocarbons and providing data on mass accommodation coefficients and Henry's law constants .

Wissenschaftliche Forschungsanwendungen

-

Synthesis and Characterisation of Isomeric Derivatives

- Field : Organic Chemistry

- Application : Bromopyrenes, a derivative of pyrene, are significant in synthetic chemistry, materials science, and environmental studies . Bromo-substituted precursors serve as vital intermediates in synthetic routes .

- Method : The synthesis of mono-, di-, tri-, and tetrabromopyrene isomers at non-K positions (1-, 3-, 6-, 8-) and nodal positions (2-, 7-) is systematically explored .

- Results : This research contributes to advancing the synthesis and functionalisation strategies of pyrene derivatives .

-

Synthesis of Block Copolymers

- Field : Polymer Science

- Application : Synthesis of poly (styrene-b-methyl methacrylate) block copolymers were obtained via reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene using RAFT-macro agent .

- Method : 4-bromomethyl benzoyl chloride was obtained using 4-methylbenzoyl chloride and N-bromosuccinimide . Terminally brominated poly (methyl methacrylate) (PMMA-Br) was synthesized using t-BuBP and methyl methacrylate via free-radical polymerization .

- Results : The products were characterized by FT-IR, 1 H-NMR, GPC, and TGA .

-

Synthesis of Other Organic Compounds

- Field : Organic Chemistry

- Application : [1- (bromomethyl)cyclopropyl]methanol has been used in a variety of scientific research applications, including the synthesis of cyclopropanes, the synthesis of heterocycles, and the synthesis of other organic compounds.

- Method : [1- (bromomethyl)cyclopropyl]methanol has also been used as an alkylating agent in peptide synthesis, as a reagent in the synthesis of amides, and as a catalyst for the synthesis of polymers.

- Results : Not specified.

-

pH Indicator

- Field : Analytical Chemistry

- Application : Bromothymol blue, a brominated derivative of thymol blue, is a pH indicator commonly used in applications that require measuring substances with a relatively neutral pH (near 7). It is often used for measuring the presence of carbonic acid in a liquid .

- Method : Bromothymol blue is typically sold in solid form as the sodium salt of the acid indicator .

- Results : In a solution, bromothymol blue can be in protonated or deprotonated form, appearing yellow or blue, respectively. It is bright aquamarine by itself, and greenish-blue in a neutral solution .

-

- Field : Organic Chemistry

- Application : Benzyl bromide is used in organic synthesis for the introduction of the benzyl groups when the less expensive benzyl chloride is insufficiently reactive .

- Method : Benzylations are often achieved in the presence of catalytic amounts of sodium iodide, which generates the more reactive benzyl iodide in situ .

- Results : Not specified .

- Fabrication of Porous Polymers for CO2 Capture

- Field : Environmental Science

- Application : A series of benzene rings containing porous polymer materials (B-PPMs) were developed for the separation of CO2 from mixed gases .

- Method : The B-PPMs were fabricated via a facile condensation reaction of two inexpensive monomers, namely tetraphenylsilane and 1,4-bis(bromomethyl)benzene .

- Results : The B-PPM-2 exhibits the best CO2 adsorption amount of 67 cm3·g−1 at 273 K and 1 bar, while the CO2/N2 selectivity can reach 64.5 and 51.9 at 273 K and 298 K, respectively .

Safety And Hazards

Eigenschaften

IUPAC Name |

1-(bromomethyl)-2-methylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Br/c1-9-6-7-10-4-2-3-5-11(10)12(9)8-13/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHIPWBHOPWKEDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40456663 | |

| Record name | Naphthalene, 1-(bromomethyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Bromomethyl)-2-methylnaphthalene | |

CAS RN |

61172-29-0 | |

| Record name | Naphthalene, 1-(bromomethyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methylbenzo[d]thiazol-2(3H)-one](/img/structure/B1338352.png)

-isoquinoline-2-carbaldehyde](/img/structure/B1338374.png)

![[2,2'-Bipyridine]-6-carbonitrile](/img/structure/B1338378.png)